

An In-depth Technical Guide to 2-(3,4,5-trimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(3,4,5-trimethoxyphenyl)butanoic Acid
Cat. No.:	B071038

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance of molecular architecture and biological function is a central theme in modern drug discovery and development. Small molecules, meticulously designed and synthesized, form the bedrock of numerous therapeutic interventions. Within this vast landscape, compounds bearing the 3,4,5-trimethoxyphenyl moiety have consistently garnered attention for their diverse and potent biological activities. This guide provides a comprehensive technical overview of a specific member of this class: **2-(3,4,5-trimethoxyphenyl)butanoic acid**. As a Senior Application Scientist, my objective is to present not just a collection of data, but a cohesive narrative that explains the why behind the what—from its fundamental properties to its synthesis and analytical characterization. This document is structured to serve as a practical and insightful resource for researchers actively engaged in the fields of medicinal chemistry, organic synthesis, and pharmaceutical analysis.

Part 1: Core Molecular Attributes

2-(3,4,5-trimethoxyphenyl)butanoic acid is a carboxylic acid derivative characterized by a butyric acid chain attached to a trimethoxy-substituted phenyl ring. This substitution pattern is a well-known pharmacophore, contributing to the biological activity of numerous compounds.

Molecular Formula and Weight

The fundamental identity of a molecule is encapsulated in its formula and weight. For **2-(3,4,5-trimethoxyphenyl)butanoic acid**, these are:

- Molecular Formula: C₁₃H₁₈O₅ [1][2][3][4][5][6][7][8]
- Molecular Weight: 254.28 g/mol [1][2][9][5][7]

These values are crucial for stoichiometric calculations in synthesis, preparation of solutions for biological assays, and for mass spectrometry analysis.

Chemical Structure

The arrangement of atoms and bonds dictates the molecule's reactivity, physical properties, and interaction with biological targets.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-(3,4,5-trimethoxyphenyl)butanoic acid**.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on standard laboratory techniques for similar transformations.

Materials:

- 3,4,5-Trimethoxyphenylacetic acid
- Lithium diisopropylamide (LDA) solution in THF
- Ethyl iodide

- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- Enolate Formation:
 - In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 3,4,5-trimethoxyphenylacetic acid (1 equivalent) in anhydrous THF.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add a solution of LDA in THF (2.2 equivalents) via a syringe or dropping funnel, maintaining the temperature below -70 °C.
 - Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the dianion.
- Alkylation:
 - To the cold enolate solution, add ethyl iodide (1.2 equivalents) dropwise.
 - Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Work-up and Purification:
 - Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
 - Acidify the mixture to pH 2 with 1M HCl.

- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure **2-(3,4,5-trimethoxyphenyl)butanoic acid**.

Spectroscopic Characterization (Predicted)

As experimental spectra are not readily available in the literature, the following are predictions based on the structure and data from analogous compounds.

2.3.1 ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and butanoic acid chain protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~6.5	Singlet	2H	Aromatic protons
~3.8	Singlet	9H	Methoxy protons (-OCH ₃)
~3.5	Triplet	1H	α -proton (-CH-)
~1.8	Multiplet	2H	β -protons (-CH ₂ -)
~0.9	Triplet	3H	γ -protons (-CH ₃)

Rationale: The aromatic protons are equivalent and appear as a singlet. The three methoxy groups are also equivalent, giving a single sharp peak. The α -proton is coupled to the adjacent methylene group, resulting in a triplet. The methylene protons are coupled to both the α -proton

and the terminal methyl group, leading to a more complex multiplet. The terminal methyl group is coupled to the adjacent methylene group, appearing as a triplet. The carboxylic acid proton is typically a broad singlet and can exchange with deuterium in D₂O.

2.3.2 ¹³C NMR Spectroscopy (Predicted)

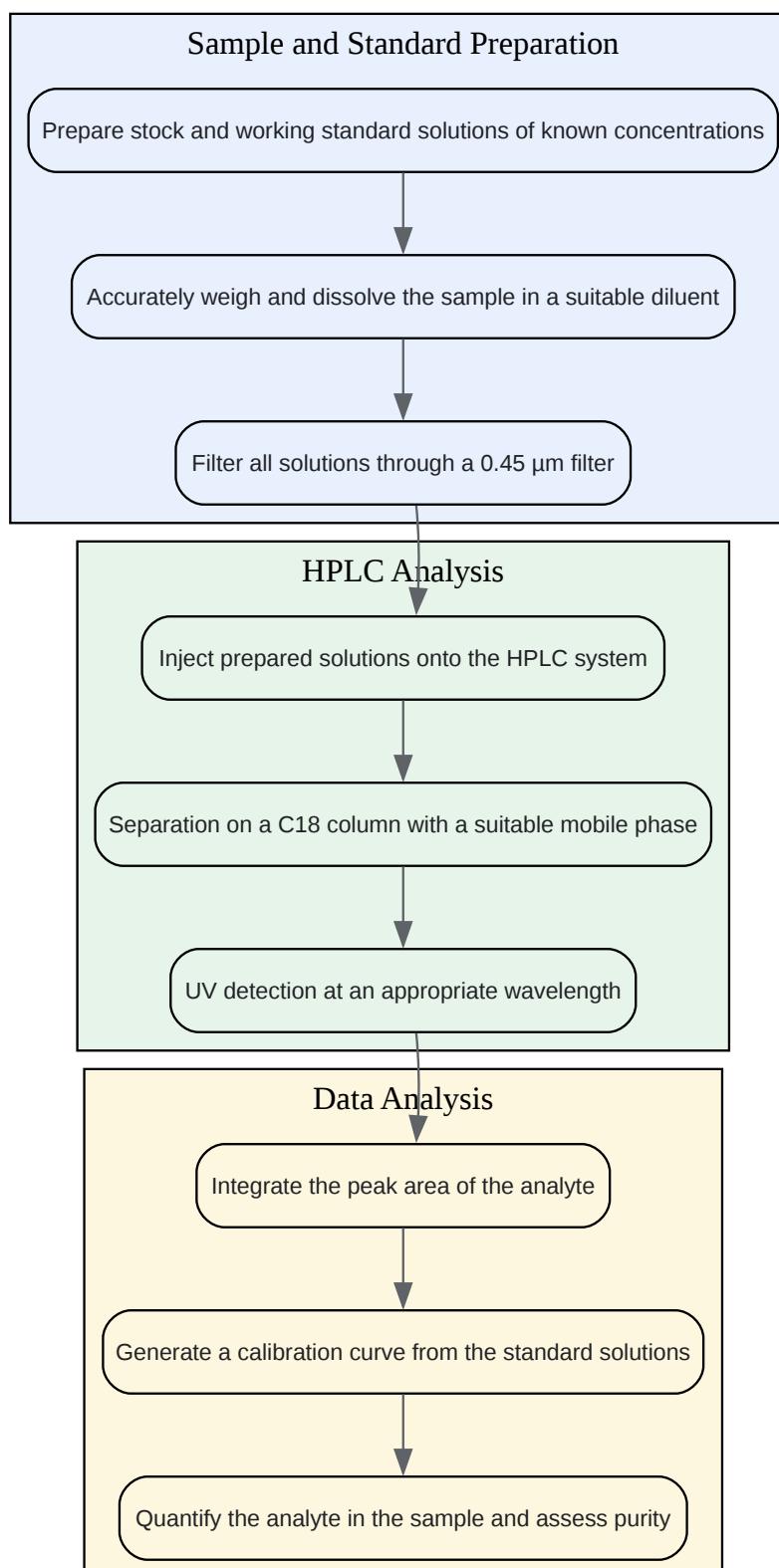
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

Chemical Shift (δ , ppm)	Assignment
~178	Carboxylic acid carbonyl carbon (-COOH)
~153	Aromatic carbons attached to methoxy groups
~136	Quaternary aromatic carbon attached to the butanoic acid chain
~105	Aromatic CH carbons
~60	para-Methoxy carbon (-OCH ₃)
~56	ortho-Methoxy carbons (-OCH ₃)
~50	α -carbon (-CH-)
~25	β -carbon (-CH ₂ -)
~12	γ -carbon (-CH ₃)

2.3.3 Mass Spectrometry (Predicted EI-MS Fragmentation)

Electron ionization mass spectrometry will likely lead to fragmentation of the molecule. Key predicted fragments are outlined below.

m/z	Proposed Fragment
254	$[M]^+$ (Molecular ion)
209	$[M - COOH]^+$ (Loss of the carboxylic acid group)
181	$[M - C_4H_7O_2]^+$ (Benzyl cation)
151	Trimethoxybenzene fragment


Rationale for Fragmentation: Carboxylic acids often undergo fragmentation via loss of the carboxyl group. [9] The formation of a stable benzylic cation is also a common fragmentation pathway for aryl-alkanoic acids.

Part 3: Analytical Methodologies (Proposed)

For the quantitative analysis and purity assessment of **2-(3,4,5-trimethoxyphenyl)butanoic acid**, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such applications.

Proposed HPLC Method for Purity and Quantification

A reversed-phase HPLC method is proposed for the analysis of this compound.

[Click to download full resolution via product page](#)

Caption: Proposed HPLC workflow for the analysis of **2-(3,4,5-trimethoxyphenyl)butanoic acid**.

Detailed HPLC Protocol (Proposed)

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 270 nm (based on the UV absorbance of the trimethoxyphenyl chromophore).
- Injection Volume: 10 μ L.

Procedure:

- Standard Preparation:
 - Prepare a stock solution of **2-(3,4,5-trimethoxyphenyl)butanoic acid** reference standard (1 mg/mL) in a 50:50 mixture of acetonitrile and water.
 - Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 μ g/mL).
- Sample Preparation:

- Accurately weigh the sample and dissolve it in the diluent to a concentration within the calibration range.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
- Analysis:
 - Inject the standards and samples onto the HPLC system.
 - Integrate the peak corresponding to **2-(3,4,5-trimethoxyphenyl)butanoic acid**.
 - Construct a calibration curve by plotting peak area against concentration for the standards.
 - Determine the concentration of the analyte in the sample from the calibration curve.
 - Purity can be assessed by calculating the area percentage of the main peak relative to the total peak area.

Part 4: Potential Applications and Future Directions

The 3,4,5-trimethoxyphenyl scaffold is present in a variety of natural products and synthetic compounds with significant biological activities. For instance, derivatives of 3,4,5-trimethoxycinnamic acid, a structurally related compound, have shown trypanocidal activity. [10] Additionally, other molecules containing the 3,4,5-trimethoxyphenyl group have been investigated as potent tubulin polymerization inhibitors for anticancer applications. [11] The structural features of **2-(3,4,5-trimethoxyphenyl)butanoic acid**, including its lipophilicity and the presence of a carboxylic acid group, make it an interesting candidate for further investigation in medicinal chemistry. The carboxylic acid moiety can be derivatized to form esters, amides, and other functional groups, allowing for the exploration of structure-activity relationships. Future research could focus on synthesizing a library of derivatives and screening them for various biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.

Conclusion

2-(3,4,5-trimethoxyphenyl)butanoic acid is a molecule with a well-defined chemical identity and a structural motif that suggests potential for biological activity. This guide has provided a comprehensive overview of its core properties, a plausible synthetic route, and proposed analytical methodologies. While experimental data for this specific compound is sparse in the public domain, the principles and protocols outlined herein provide a solid foundation for researchers to synthesize, characterize, and evaluate this compound in their own laboratories. As with any scientific endeavor, the true potential of this molecule will only be unlocked through rigorous experimentation and a spirit of inquiry.

References

- (R)-2-(3,4,5-Trimethoxyphenyl)butyric acid. Dalton Research Molecules. [\[Link\]](#)
- (2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid | C13H18O5 | CID 2771669. PubChem. [\[Link\]](#)
- 4-Amino-3-(3,4,5-trimethoxy-phenyl)-butyric acid | C13H19NO5 | CID 65813982. PubChem. [\[Link\]](#)
- mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [\[Link\]](#)
- Preparation method of 3, 4, 5-trimethoxyphenylacetic acid.
- Piptartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evalu
- Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymeriz

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals - PubMed
[pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters [organic-chemistry.org]
- 7. NP-MRD: ^{13}C NMR Spectrum (1D, 201 MHz, H_2O , predicted) (NP0218368) [np-mrd.org]
- 8. Metal-Free Synthesis of Aryl Esters from Carboxylic Acids and Diaryliodonium Salts [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Piptartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation | MDPI [mdpi.com]
- 11. Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(3,4,5-trimethoxyphenyl)butanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b071038#2-3-4-5-trimethoxyphenyl-butanoic-acid-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com